4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thioether linkage, and a benzo[d]thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Thioether Linkage: This step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the 4-fluorophenyl thioether.
Synthesis of the Benzo[d]thiazole Intermediate: This involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carboxylic acid derivative to form the benzo[d]thiazole ring.
Coupling Reaction: The final step involves coupling the 4-fluorophenyl thioether with the benzo[d]thiazole intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide
- 4-((4-bromophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide
Uniqueness
The presence of the fluorophenyl group in 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets, distinguishing it from its chloro and bromo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S3/c1-27(23,24)14-8-9-15-16(11-14)26-18(20-15)21-17(22)3-2-10-25-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILLOCQNBOVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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